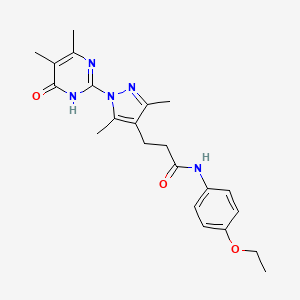

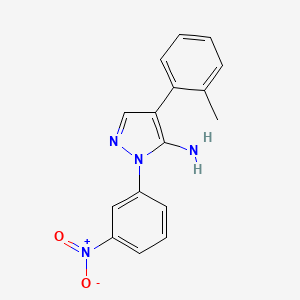

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , "3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)propanamide," is a complex molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole and pyrimidinone derivatives, which can offer insights into the potential properties and activities of the compound.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, such as Michael addition followed by reductive alkylation, as seen in the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a potential antidepressant . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves hydrolysis, reaction with acetic anhydride, and further reactions with various amines . These methods suggest that the synthesis of the compound would also require careful planning and execution of multi-step reactions, possibly involving similar intermediates and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction, revealing details such as supramolecular hydrogen-bonded chains and cyclic dimers in the solid state . These findings indicate that the compound may also exhibit interesting structural features, which could be elucidated through similar crystallographic studies.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to form complexes with metals, as seen in the reaction of palladium(II) chloride with pyrazol-1-yl propanamide derivatives . This suggests that the compound may also have the potential to form complexes with metal ions, which could be relevant for its biological activity or use in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 1,3-bis(3-cyano-6,6-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)propane, have been predicted using computational systems like PASS . These predictions, along with experimental data, can provide insights into the solubility, stability, and reactivity of the compound . Additionally, the biological activities of similar compounds, such as antitumor activity and platelet antiaggregating activity , suggest that the compound may also possess significant pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. Such compounds have shown significant inhibitory activity against certain cancer cell lines, highlighting their potential in cancer therapy research (Abdellatif et al., 2014).

Antimicrobial and Insecticidal Properties : Pyrimidine linked pyrazole derivatives have been prepared and assessed for their biological activities. These compounds exhibit notable antimicrobial and insecticidal properties, suggesting their use in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Material Science Applications

Catalysis and Material Chemistry : Palladium(II) chloride complexes with pyrazole derivatives have been synthesized, demonstrating the utility of such compounds in catalysis and material chemistry. These complexes can be used to study catalytic mechanisms and develop new catalytic materials (Palombo et al., 2019).

Chemical Synthesis Techniques

Microwave-Assisted Synthesis : The use of microwave irradiation for the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides underlines the importance of advanced synthesis techniques in creating pyrimidine and pyrazole derivatives efficiently. This approach can significantly reduce synthesis time and enhance yield, making it a valuable method in the synthesis of complex molecules like 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)propanamide (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-ethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-6-30-18-9-7-17(8-10-18)24-20(28)12-11-19-15(4)26-27(16(19)5)22-23-14(3)13(2)21(29)25-22/h7-10H,6,11-12H2,1-5H3,(H,24,28)(H,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKFXNOCOJJSHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135892830 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)